molecular formula C27H43N3O4 B15179485 3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid CAS No. 85909-37-1

3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid

Cat. No.: B15179485
CAS No.: 85909-37-1
M. Wt: 473.6 g/mol
InChI Key: UTAKXHOICGSYCA-UHFFFAOYSA-N
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 288-840-6 is known as 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid. This compound is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst. This reaction proceeds under mild conditions and provides good yields .

Another approach involves the use of 2-azidobenzaldehydes and amines to form the indazole core via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar biological activities.

    2H-Indazole: Another indazole derivative with distinct chemical properties and applications.

    Indole: A structurally related compound with a wide range of biological activities.

Uniqueness

3-[[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]carbonyl]nonadecan-1-oic acid is unique due to its specific functional groups and the presence of a long aliphatic chain

Biological Activity

3-(((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)carbonyl)nonadecan-1-oic acid, with CAS number 85909-37-1, is a complex organic compound that combines a long-chain fatty acid structure with an indazole derivative. Its molecular formula is C27H43N3O4C_{27}H_{43}N_{3}O_{4}, and it has a molecular weight of approximately 473.648 g/mol. This unique structure suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to its structural components:

  • Indazole Derivative : Indazole compounds are known for their varied biological effects, including anti-inflammatory and anticancer properties. The specific indazole moiety in this compound may enhance its interaction with biological targets.
  • Long-chain Fatty Acid : Fatty acids play crucial roles in cellular functions and signaling pathways. The nonadecanoyl group may influence membrane fluidity and receptor interactions.

Potential Applications

Research indicates that this compound may have applications in:

  • Anticancer Therapies : Preliminary studies suggest that compounds with indazole structures exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Agents : The compound may modulate inflammatory pathways, offering potential for treating conditions like arthritis or other inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that fatty acid derivatives often exhibit favorable absorption characteristics due to their lipophilic nature. Toxicological assessments are necessary to establish safe dosage ranges and identify any potential adverse effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,3-DihydroindazoleC7H6N2C_7H_6N_2Basic indazole structure without long-chain fatty acid
Nonadecanoic AcidC19H38O2C_{19}H_{38}O_2Long-chain fatty acid without indazole moiety
Indazole DerivativesVariesMany derivatives exist with varying biological activities

The uniqueness of this compound lies in its combination of a long-chain fatty acid with an indazole structure, potentially enhancing its bioactivity compared to simpler analogs.

Properties

CAS No.

85909-37-1

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

3-[(3-oxo-1,2-dihydroindazol-6-yl)carbamoyl]nonadecanoic acid

InChI

InChI=1S/C27H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(19-25(31)32)26(33)28-22-17-18-23-24(20-22)29-30-27(23)34/h17-18,20-21H,2-16,19H2,1H3,(H,28,33)(H,31,32)(H2,29,30,34)

InChI Key

UTAKXHOICGSYCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2

Origin of Product

United States

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